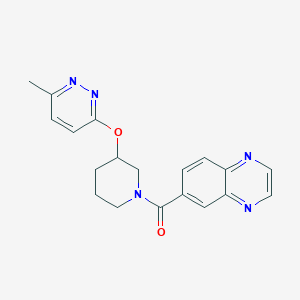
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, also known as MPQP, is a novel small molecule compound that has gained interest in the scientific community due to its potential therapeutic applications. MPQP is a quinoxaline derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Thermochemistry and Adducts with Heterocyclic Bases
Studies on the thermochemistry of adducts involving tin(IV) chloride and heterocyclic bases, including piperidine and quinoline, offer insights into their potential applications in material science and coordination chemistry. These studies contribute to understanding the basicity and stability of such adducts, which are crucial for developing new materials and catalysts (Dunstan, 2003).
Antibacterial Activity
The synthesis and evaluation of quinolone derivatives, including those with piperazinyl substitutions, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research is significant for developing new antibiotics to combat resistant bacterial strains (Inoue et al., 1994).
Structure-Activity Relationship in Medicinal Chemistry
Investigations into the structure-activity relationship of quinoline derivatives as alpha(2C)-adrenoceptor antagonists reveal the importance of specific substitutions for achieving high potency and selectivity. This research is valuable for designing drugs targeting the alpha(2) adrenoceptor, with potential applications in treating various neurological and cardiovascular disorders (Höglund et al., 2006).
Anticancer Activity
The design of derivatives, such as mestranol with piperazino substitutions, showing potent and selective activity in breast cancer models, highlights the potential of structurally specific compounds in cancer therapy. These findings contribute to the ongoing search for more effective and selective anticancer drugs (Perreault et al., 2017).
Pain Treatment through TRPV4 Antagonism
Research on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists underscores the exploration of novel analgesics. The identification of compounds with analgesic effects in animal models of pain points to the potential for developing new treatments for pain management (Tsuno et al., 2017).
Propiedades
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-4-7-18(23-22-13)26-15-3-2-10-24(12-15)19(25)14-5-6-16-17(11-14)21-9-8-20-16/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRSIJXOFSEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

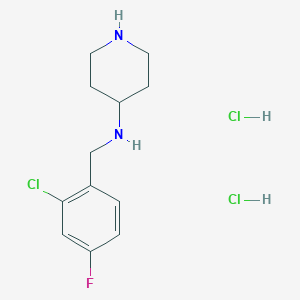
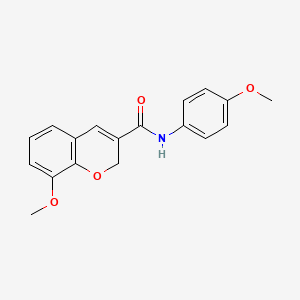
![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)
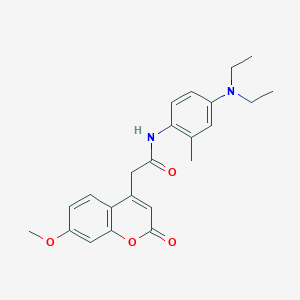


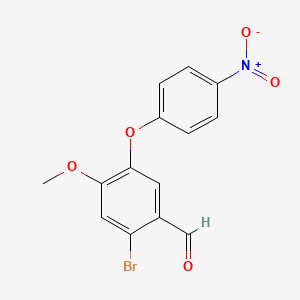
![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
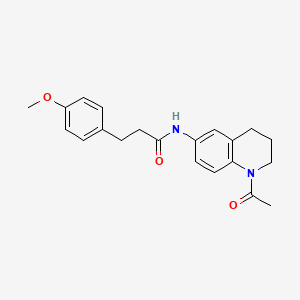
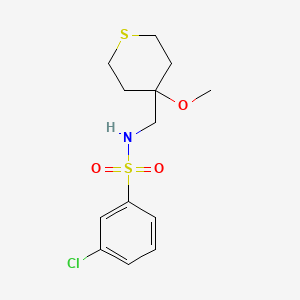
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)
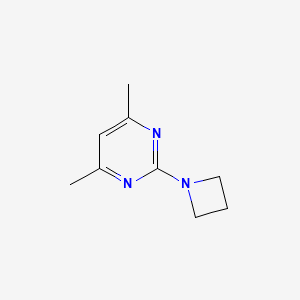
![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)